N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide
Description
N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide is a small-molecule compound featuring a thiophene-3-carboxamide core linked to a piperazine moiety via an ethyl chain. The piperazine group is a common pharmacophore in neuroactive compounds, contributing to improved solubility and receptor-binding affinity .
Properties
Molecular Formula |
C11H17N3OS |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H17N3OS/c15-11(10-1-8-16-9-10)13-4-7-14-5-2-12-3-6-14/h1,8-9,12H,2-7H2,(H,13,15) |
InChI Key |
DIYZVHNATIHGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 2-(piperazin-1-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound with a multifaceted structure, combining a trifluoromethylphenyl group, a sulfonyl group, a piperazinyl moiety, and a thiophene-3-carboxamide framework. It has applications in diverse fields because of its interesting chemical and biological properties.
N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide has potential biological activities. The compound integrates a trifluoromethylphenyl group, a sulfonyl group, a piperazinyl moiety, and a thiophene-3-carboxamide framework, which contribute to its pharmacological properties.
In Vitro Studies
In vitro assays reveal that the compound can effectively inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways.
Cell-Based Assays
Cell-based assays indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. IC50 values for specific cancer cell lines are detailed in Table 1.
Table 1: IC50 Values for Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
Pharmacological Potential
The multifunctional nature of N-(2-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide suggests applications in various therapeutic areas.
Antimicrobial Therapy
Due to its effectiveness against resistant bacterial strains, this compound may serve as a lead for developing new antibiotics.
Cancer Treatment
Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
IKK-2 Enzyme Inhibitors
Thiophene carboxamides may have activity as pharmaceuticals, particularly as IKK-2 enzyme inhibitors, and may be used in the treatment of conditions/diseases in which IKK-2 inhibition is beneficial . Such conditions/diseases include inflammatory diseases or diseases with an inflammatory component . Particular diseases include inflammatory arthritides including rheumatoid arthritis, osteoarthritis, spondylitis, Reiters syndrome, psoriatic arthritis, lupus and bone resorptive disease; multiple sclerosis, inflammatory bowel disease including Crohn's disease; asthma, chronic obstructive pulmonary disease, emphysema, rhinitis, myasthenia gravis, Graves' disease, allograft rejection, psoriasis, dermatitis, allergic disorders, immune complex diseases, cachexia, ARDS, toxic shock, heart failure, myocardial infarcts, atherosclerosis, reperfusion injury, AIDS, cancer and disorders characterised by insulin resistance such as diabetes, hyperglycemia, hyperinsulinemia, dyslipidemia, obesity, polycystic ovarian disease, hypertension, cardiovascular disease and Syndrome X .
Arsenic Exposure
Mechanism of Action
The mechanism of action of N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors or enzymes, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
18F-FCWAY (18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)
Structural Differences :
- 18F-FCWAY includes a fluorinated cyclohexanecarboxamide core, a pyridyl group, and a methoxyphenyl-piperazine substituent. In contrast, N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide lacks fluorination and aromatic pyridyl/methoxyphenyl groups, instead featuring a simpler thiophene-carboxamide core.
- Both compounds share the piperazine-ethyl linkage, which is critical for receptor binding.
- Functional Insights: 18F-FCWAY is a PET radioligand for imaging 5-HT1A receptors. Its defluorination in vivo leads to bone uptake of radioactivity, which complicates brain imaging. Co-administration with miconazole (a CYP450 inhibitor) significantly reduces defluorination, enhancing receptor-specific signal-to-noise ratios . Comparison: The absence of fluorine in this compound may mitigate defluorination-related metabolic instability.
Hydrazinyl-Thiophene Carboxamide Derivatives (e.g., Compounds 98a, 98b)
Structural Differences :
- Compounds such as 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) feature hydrazinyl-oxoethyl substituents instead of piperazine-ethyl groups .
- The thiophene-3-carboxamide core is retained, but the side-chain modifications alter electronic and steric properties.
- Their hydrazinyl groups may confer reactivity for further functionalization but reduce CNS permeability compared to piperazine-containing analogs.
Data Table: Key Structural and Functional Properties
Research Findings and Implications
- Piperazine vs. Hydrazinyl Groups :
- Metabolic Stability: Fluorinated analogs like 18F-FCWAY face defluorination challenges, but non-fluorinated compounds like this compound may avoid this issue. CYP450 inhibitors (e.g., miconazole) could still enhance stability for piperazine-containing compounds .
- Synthetic Utility :
- Hydrazinyl-thiophene carboxamides () serve as precursors for heterocyclic expansions (e.g., diazepines), whereas this compound’s synthesis would prioritize piperazine coupling to the ethyl-thiophene scaffold .
Biological Activity
N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for enhancing solubility and biological activity, combined with a thiophene moiety that contributes to its electronic properties. The carboxamide group further enhances its interaction with biological targets, making it a candidate for various therapeutic applications .
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structural characteristics of these compounds often correlate with their potency against resistant strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3k | Listeria monocytogenes | < 1 μM |
| 3d | MRSA | < 1 μM |
| 3g | E. coli | 2 μM |
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against norovirus. In cell-based assays, it demonstrated inhibition of viral replication at low micromolar concentrations, suggesting potential as a therapeutic agent against viral infections .
Enzyme Inhibition
The trifluoromethyl group present in related compounds has been shown to enhance enzyme inhibition by stabilizing interactions with target proteins. This mechanism is crucial for the compound's activity against various enzymes involved in disease pathways. For example, compounds with similar structures have been reported to inhibit histone acetyltransferases (HATs), which are vital in regulating gene expression associated with cancer .
Cellular Effects
The compound's ability to affect cellular processes is evident through its impact on cell proliferation and apoptosis in cancer cell lines. Studies have reported an EC50 value of 1-3 μM for inhibiting tumor cell proliferation, indicating significant anticancer potential .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of piperazine derivatives found that this compound showed superior activity against resistant bacterial strains compared to conventional antibiotics like ampicillin .
- Antiviral Potential : In another investigation focusing on norovirus, the compound inhibited viral replication effectively without significant cytotoxicity at concentrations that achieved over 40% inhibition of plaque formation in vitro .
- Cancer Cell Proliferation : Research involving various tumor cell lines demonstrated that the compound could significantly reduce cell viability at low concentrations, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiophene Ring Functionalization : Friedel-Crafts acylation or direct substitution to introduce the carboxamide group at the 3-position of the thiophene ring .
Piperazine-Ethyl Linkage : Coupling the thiophene-carboxamide intermediate with a piperazine derivative via an ethyl spacer. This step may use reductive amination or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Key intermediates should be purified via recrystallization or column chromatography to ensure >95% purity .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify piperazine N-CH₂-CH₂ linkage (δ ~2.5–3.5 ppm for ethyl protons) and thiophene aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to validate the molecular ion peak (e.g., [M+H]⁺) against theoretical mass .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What solvents and reaction conditions optimize yield?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethyl acetate or dichloromethane are used for extraction .
- Catalysts : Pd/C for hydrogenation steps (1 atm H₂, room temperature) .
- Reaction Time : Monitor via TLC; typical durations range from 1 hour (hydrogenation) to 24 hours (amide coupling) .
Advanced Research Questions
Q. How does stereochemistry of the piperazine ring affect biological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers using chiral HPLC or diastereomeric salt formation .
- Binding Assays : Compare enantiomers in receptor-binding studies (e.g., dopamine D₄ receptor assays via radiolabeled ligands) .
- Computational Modeling : Molecular docking (AutoDock Vina) to analyze steric and electronic interactions with target proteins .
Q. What strategies resolve contradictions in reported biological data?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify EC₅₀ discrepancies .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes (e.g., human CYP450 isoforms) to explain variability in in vivo vs. in vitro results .
- Control Experiments : Use reference compounds (e.g., JNJ-47965567 for receptor antagonism) to validate assay conditions .
Q. How can the compound’s electronic properties be tuned for target specificity?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to enhance π-π stacking with aromatic residues in binding pockets .
- Piperazine Modifications : Replace N-methyl groups with bulkier substituents (e.g., benzyl) to alter steric hindrance and selectivity .
- DFT Calculations : Predict HOMO/LUMO energies to guide synthetic modifications .
Q. What are the limitations of current in vitro models for studying this compound?
- Methodological Answer :
- Cell Permeability : Use Caco-2 monolayers to assess intestinal absorption; low permeability may require prodrug strategies .
- Off-Target Effects : Screen against panels of GPCRs or kinases (e.g., Eurofins Cerep Panels) to identify cross-reactivity .
- 3D Tumor Models : Compare 2D vs. 3D spheroid cultures to evaluate efficacy in hypoxic microenvironments .
Data Contradiction Analysis
Q. Why do NMR spectra of synthesized batches show variability in piperazine proton signals?
- Methodological Answer :
- Dynamic Conformation : Piperazine’s chair-to-boat transitions in solution cause signal splitting. Use low-temperature NMR (e.g., 0°C) or deuterated DMSO to stabilize conformers .
- Impurity Identification : LC-MS to detect trace byproducts (e.g., ethylenediamine derivatives from incomplete coupling) .
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Adopt uniform protocols (e.g., ATP-based viability assays with 48-hour incubation) .
- Batch Purity : Re-test batches with <98% purity (via HPLC) to exclude inactive impurities .
- Species-Specificity : Compare activity in human vs. murine cell lines to identify interspecies differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
